molecular formula C13H18ClFN2 B1461207 {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine CAS No. 1019342-50-7

{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine

Cat. No.: B1461207
CAS No.: 1019342-50-7
M. Wt: 256.74 g/mol
InChI Key: HBOXVFZKJFFCKZ-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C13H18ClFN2 . It is used in the field of organic synthesis .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone (IV) as the key intermediate in the preparation of zolazepam is reconsidered . The previous report for the preparation of this compound consists of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride (II) .


Chemical Reactions Analysis

While specific chemical reactions involving {1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine are not mentioned in the search results, similar compounds have been studied. For example, catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its melting point, boiling point, and density .

Scientific Research Applications

Novel Aryloxyethyl Derivatives of Methanamine for Antidepressant Activity

A study by Sniecikowska et al. (2019) focused on designing novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, targeting the serotonin 5-HT1A receptors. These compounds, identified as "biased agonists," showed preferential activation of ERK1/2 phosphorylation pathways over other signaling pathways, suggesting a new avenue for antidepressant drug development. The lead compound demonstrated high potency and efficacy in rat models, indicating its potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Development of Selective 5-HT1A Receptor Agonists

Vacher et al. (1999) explored the structural modification of 2-pyridinemethylamine derivatives to enhance oral bioavailability and 5-HT1A receptor agonism. The introduction of a fluorine atom significantly improved the compounds' oral activity and 5-HT1A receptor selectivity, presenting a class of potent, orally active 5-HT1A receptor agonists with antidepressant potential (Vacher et al., 1999).

Synthesis and Antiosteoclast Activity of Boronates

A study by Reddy et al. (2012) introduced a family of di(1-oxo/thioxoper-hydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates synthesized from piperidin-2-yl-methanamine. These compounds exhibited moderate to high antiosteoclast and osteoblast activity, suggesting their potential application in treating osteoporosis and related bone diseases (Reddy et al., 2012).

Modulation of 5-HT2A Receptor-Mediated Behavior by 5-HT2C Agonists

Research by Vickers et al. (2001) assessed the in vivo and in vitro pharmacology of several 5-HT2C receptor agonists, including their effects on 5-HT2A receptor-mediated head-twitch behavior in rats. This study contributes to understanding the complex interplay between different serotonin receptor subtypes in the central nervous system, potentially informing the development of new psychiatric medications (Vickers et al., 2001).

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-13-7-12(15)2-1-11(13)9-17-5-3-10(8-16)4-6-17/h1-2,7,10H,3-6,8-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOXVFZKJFFCKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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